molecular formula C23H29N3O3 B4153348 N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide

N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No.: B4153348
M. Wt: 395.5 g/mol
InChI Key: KPWBLJNJHDIPGR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective formation of the spiro scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds such as:

Uniqueness

N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c27-21-23(11-6-14-25(21)13-4-9-19-7-2-1-3-8-19)12-15-26(18-23)22(28)24-17-20-10-5-16-29-20/h1-3,5,7-8,10,16H,4,6,9,11-15,17-18H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWBLJNJHDIPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)NCC3=CC=CO3)C(=O)N(C1)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide
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N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide
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N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide
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N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide
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N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide
Reactant of Route 6
N-(furan-2-ylmethyl)-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide

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